molecular formula C16H19KN2O9S2 B13435171 potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

Cat. No.: B13435171
M. Wt: 486.6 g/mol
InChI Key: ICVHMAVPAPROCX-YBOYLLCLSA-M
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Description

Potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate is a complex organic compound that features an indole ring, a sugar moiety, and a sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the sugar moiety through glycosylation reactions. The final step involves the sulfation of the compound to introduce the sulfate group. Reaction conditions often include the use of protecting groups to ensure selective reactions and the use of catalysts to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to remove the sulfate group or modify the sugar moiety.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield desulfated or modified sugar derivatives.

Scientific Research Applications

Potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The sugar moiety can enhance the compound’s solubility and bioavailability, while the sulfate group can influence its overall charge and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Glucosamine sulfate: A compound with a similar sugar and sulfate moiety, used in the treatment of osteoarthritis.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness

Potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate is unique due to its combination of an indole ring, a sugar moiety, and a sulfate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H19KN2O9S2

Molecular Weight

486.6 g/mol

IUPAC Name

potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

InChI

InChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)6-9-5-8-3-1-2-4-10(8)17-9;/h1-5,11,13-17,19-22H,6-7H2,(H,23,24,25);/q;+1/p-1/b18-12+;/t11-,13-,14+,15-,16+;/m1./s1

InChI Key

ICVHMAVPAPROCX-YBOYLLCLSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+]

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+]

Origin of Product

United States

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